molecular formula C10H19NO5S B2532097 tert-butyl N-[(3-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)methyl]carbamate CAS No. 1781137-76-5

tert-butyl N-[(3-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)methyl]carbamate

Cat. No.: B2532097
CAS No.: 1781137-76-5
M. Wt: 265.32
InChI Key: YOVFPDKVAGJDQE-UHFFFAOYSA-N
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Description

The compound tert-butyl N-[(3-hydroxy-1,1-dioxo-1λ⁶-thiolan-3-yl)methyl]carbamate is a carbamate derivative featuring a 3-hydroxymethyl-substituted 1,1-dioxothiolane (sulfolane) ring. Its structure includes:

  • A tert-butyl carbamate group (-NHCOO⁗C(CH₃)₃), which enhances steric protection of the amine moiety.
  • A 1,1-dioxothiolane (sulfolane) ring, a five-membered sulfone-containing heterocycle known for its polarity and thermal stability.

This compound is likely utilized as a synthetic intermediate in pharmaceutical or materials chemistry, leveraging its sulfone group for stability and hydroxyl group for reactivity.

Properties

IUPAC Name

tert-butyl N-[(3-hydroxy-1,1-dioxothiolan-3-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5S/c1-9(2,3)16-8(12)11-6-10(13)4-5-17(14,15)7-10/h13H,4-7H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVFPDKVAGJDQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCS(=O)(=O)C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(3-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)methyl]carbamate typically involves multiple stepsThe final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(3-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)methyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form additional oxo groups.

    Reduction: The oxo groups can be reduced to hydroxyl groups under specific conditions.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the carbamate group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a diketone, while reduction of the oxo groups can yield a diol .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[(3-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)methyl]carbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it useful in studying biochemical pathways and mechanisms .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its unique chemical properties may allow it to act as a drug candidate for certain diseases .

Industry

In industry, this compound is used in the development of new materials and chemicals. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-butyl N-[(3-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)methyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The thiolane ring and hydroxyl group may also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features and Properties
Compound Name Molecular Formula Molecular Weight Functional Groups Key Properties/Applications
tert-butyl N-[(3-hydroxy-1,1-dioxo-1λ⁶-thiolan-3-yl)methyl]carbamate (Target) C₁₁H₂₁NO₅S ~279.35* Hydroxymethyl, sulfone, carbamate Hydrogen bonding, synthetic intermediate
tert-butyl N-[(1,1-dioxo-1λ⁶-thian-2-yl)methyl]carbamate C₁₁H₂₁NO₄S 263.35 Sulfone, carbamate (thiane ring) Higher lipophilicity, intermediate
tert-butyl N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-N-(1-hydroxy-2-methylpropan-2-yl)carbamate C₁₄H₂₇NO₅S 321.44 Sulfone, carbamate, branched hydroxyl Steric hindrance, dual H-bond donor
tert-butyl N-[2-amino-1-(2,2-dimethyl-1λ⁶-thiolan-3-yl)ethyl]carbamate C₁₃H₂₆N₂O₄S 306.42 Sulfone, carbamate, primary amine Basic amine for conjugation

*Estimated based on structural similarity to .

Detailed Comparisons

Ring System and Substituent Effects
  • Target vs. Thiane Derivative : The target compound features a five-membered thiolane (sulfolane) ring, while the thiane analog has a six-membered thiane ring. The hydroxyl group in the target enhances polarity and hydrogen-bonding capacity compared to the non-hydroxylated thiane derivative, which may exhibit higher lipophilicity .
  • Target vs. N-Substituted Thiolane :
    The compound in includes a branched hydroxyl group (1-hydroxy-2-methylpropan-2-yl) on the carbamate nitrogen. This introduces steric hindrance, reducing accessibility for nucleophilic attacks, and provides an additional hydrogen-bonding site. In contrast, the target’s hydroxymethyl group is directly attached to the thiolane ring, favoring intramolecular H-bonding with the sulfone oxygen .

  • Target vs. Aminoethyl-Thiolane : The aminoethyl substituent in introduces a primary amine, enabling participation in acid-base reactions or amide bond formation. The target’s hydroxymethyl group instead offers opportunities for esterification or etherification. The amino group increases aqueous solubility at acidic pH, whereas the hydroxyl group enhances solubility in polar aprotic solvents .
Hydrogen Bonding and Crystallinity

The target’s hydroxymethyl group facilitates intermolecular hydrogen bonds with sulfone oxygens or carbamate carbonyls, likely leading to higher crystallinity compared to non-hydroxylated analogs . The branched hydroxyl in may form weaker H-bonds due to steric constraints.

Biological Activity

Tert-butyl N-[(3-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)methyl]carbamate (CAS Number: 1662681-25-5) is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H19NO5SC_{10}H_{19}NO_5S, with a molecular weight of 265.33 g/mol. The compound features a thiolane ring, hydroxyl, and oxo groups that contribute to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been studied for its efficacy against various strains of bacteria, particularly drug-resistant strains. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of specific enzymes critical for bacterial survival.

Enzyme Interaction

The compound acts as a biochemical probe, interacting with specific enzymes and proteins. Its ability to form covalent bonds with nucleophilic sites on proteins suggests potential applications in studying biochemical pathways. The hydroxyl group may facilitate hydrogen bonding, enhancing its binding affinity to target enzymes.

The mechanism of action involves the interaction with molecular targets through the carbamate group, which can inhibit or modulate enzyme activity. The presence of the thiolane ring allows for additional non-covalent interactions that may enhance biological activity.

Synthetic Routes

The synthesis typically involves multiple steps, culminating in the formation of the carbamate group through reaction with tert-butyl isocyanate. This process can be optimized for large-scale production using automated reactors and precise conditions to ensure high yield and purity.

Case Studies

Recent studies have focused on the compound's potential as an antibacterial agent:

  • Study on Drug Resistance : A study demonstrated that derivatives similar to this compound show promising activity against methicillin-resistant Staphylococcus aureus (MRSA) at low concentrations (0.78–3.125 μg/mL), comparable to established antibiotics like vancomycin .
  • Biochemical Pathway Investigation : The compound has been utilized in studies aimed at elucidating biochemical pathways involving specific enzymes, showcasing its role as a probe in cellular mechanisms.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Tert-butyl N-hydroxycarbamateStructureModerate antimicrobial activity
Tert-butyl (3-hydroxypropyl)carbamateStructureLimited antibacterial properties
Tert-butyl (piperidin-3-ylmethyl)carbamateStructureStronger activity against Gram-positive bacteria

Q & A

What are the key synthetic strategies for preparing tert-butyl N-[(3-hydroxy-1,1-dioxo-1λ⁶-thiolan-3-yl)methyl]carbamate, and how are protecting groups utilized?

Basic
The synthesis involves multi-step protection-deprotection strategies. The tert-butyl carbamate (Boc) group is introduced via reaction of the amine precursor with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine). The 1,1-dioxo-thiolan ring is constructed by oxidizing the corresponding thiolane using agents like m-CPBA. Critical steps include:

  • Boc protection to prevent side reactions during oxidation .
  • Controlled oxidation to avoid over-oxidation of sulfur .
StepReactionReagents/ConditionsPurpose
1Boc protectionBoc₂O, TEA, THF, 0°C → RTAmine protection
2Thiolane oxidationm-CPBA, DCM, 0°C → RTSulfone formation
3DeprotectionTFA/DCM (1:1), 2hBoc removal (if needed)

How can crystallographic data contradictions be resolved during structural refinement using SHELX?

Advanced
Discrepancies (e.g., high R-factors) often arise from disorder in sulfone or hydroxy groups. Solutions include:

  • Applying SHELXL’s rigid-bond restraint (DELU) to stabilize strained regions .
  • Validating hydrogen bonds with ORTEP-3 to ensure plausible interactions (e.g., O-H···O=S) .
ParameterAdjustment for DiscrepanciesSoftware Tool
R1 > 0.05Increase restraints on flexible groupsSHELXL
Poor densityModel disorder with PART SHELXPRO

What spectroscopic methods characterize the hydroxy and sulfone groups?

Basic

  • ¹H NMR : Hydroxy proton (δ 1.5–5.0 ppm, broad); CH₂-SO₂ protons (δ 3.0–4.0 ppm) .
  • IR : S=O stretches at 1120–1230 cm⁻¹ (asymmetric) and 1020–1100 cm⁻¹ (symmetric) .
  • MS (ESI+) : Molecular ion [M+H]⁺ matches calculated m/z (e.g., 296.12) .

How does the 1,1-dioxo-thiolan ring influence hydrogen bonding in the crystal lattice?

Advanced
The sulfone group forms O-H···O=S interactions, creating:

  • C(4) chains : Linear hydrogen bonds along the crystallographic axis .
  • R₂²(8) rings : Bifurcated interactions stabilize the 3D lattice .
  • Software : SHELXPRO or PLATON quantify bond distances (2.6–3.0 Å) and angles (150–170°) .

What experimental precautions prevent decomposition during storage?

Basic

  • Store under argon at -20°C to inhibit Boc hydrolysis .
  • Monitor purity via HPLC (C18 column, 60:40 MeCN/H₂O + 0.1% TFA) .

How can diastereoselective synthesis be achieved for derivatives with multiple stereocenters?

Advanced

  • Chiral auxiliaries (e.g., Evans’ oxazolidinones) direct stereochemistry .
  • Rh(II) catalysis : Enables C-H insertion with >90% ee .
FactorOptimal ConditionDiastereomeric Ratio
Temperature-40°C95:5
Catalyst Loading5 mol% Rh₂(OAc)₄92:8

What computational methods predict the thiolan ring’s conformational stability?

Advanced

  • DFT calculations (B3LYP/6-31G)* favor chair conformations by ~5 kcal/mol .
  • MD simulations show sulfone dipole interactions reduce flexibility in DMSO .

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